molecular formula C17H16N2OS B5364430 N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No. B5364430
M. Wt: 296.4 g/mol
InChI Key: YJMIXBRMRYEHMV-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. CPTH is a synthetic compound that was first synthesized in 2008 by researchers at the University of Illinois. Since then, it has been extensively studied for its various applications in scientific research.

Mechanism of Action

CPTH exerts its anti-cancer effects by inhibiting the activity of HATs. HATs are enzymes that add acetyl groups to histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting HAT activity, CPTH can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPTH has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that CPTH can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. Additionally, CPTH has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPTH in lab experiments is its specificity for HAT inhibition. CPTH has been shown to selectively inhibit the activity of HATs, without affecting other histone-modifying enzymes. This specificity allows researchers to study the effects of HAT inhibition on various biological processes without the confounding effects of other histone modifications.
However, one of the limitations of using CPTH in lab experiments is its potential toxicity. Studies have shown that CPTH can be toxic to cells at high concentrations, which may limit its applications in certain experiments. Additionally, the complex synthesis process of CPTH may make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the use of CPTH in scientific research. One potential application is in the development of new cancer therapeutics. Studies have shown that CPTH can inhibit the growth of various types of cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Additionally, CPTH may have potential applications in the treatment of inflammatory diseases. Its anti-inflammatory effects suggest that it may be useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, future research may focus on the development of new and more efficient synthesis methods for CPTH. The complex synthesis process of CPTH may limit its applications in certain experiments, and the development of new synthesis methods may allow for the production of larger quantities of the compound for use in experiments.
In conclusion, CPTH is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. Its specificity for HAT inhibition and anti-cancer effects make it a promising candidate for the development of new cancer therapeutics. Additionally, its anti-inflammatory effects suggest that it may have potential applications in the treatment of inflammatory diseases. Future research may focus on the development of new synthesis methods for CPTH and the exploration of its potential in various scientific fields.

Synthesis Methods

The synthesis of CPTH involves a multi-step process that requires the use of various chemical reagents and solvents. The initial step involves the reaction of 2-cyanobenzaldehyde with malononitrile to form a cyanoacetamide intermediate. This intermediate is then subjected to a series of reactions involving the use of different reagents and solvents to obtain the final product, CPTH.

Scientific Research Applications

CPTH has been widely used in scientific research due to its potential as a cancer therapeutic agent. Studies have shown that CPTH can inhibit the activity of histone acetyltransferases (HATs), which are enzymes involved in the regulation of gene expression. By inhibiting HAT activity, CPTH can prevent the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c18-11-13-7-4-5-8-14(13)19-17(20)16-10-12-6-2-1-3-9-15(12)21-16/h4-5,7-8,10H,1-3,6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMIXBRMRYEHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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